5-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclopentylfuran-2-carboxamide
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Overview
Description
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE is a complex organic compound that features a benzodioxole moiety linked to a furan ring via a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Attachment of the Benzodioxole to the Furan Ring: This step often involves a nucleophilic substitution reaction where the benzodioxole moiety is introduced to a furan derivative.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction or other organometallic coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the benzodioxole moiety, potentially opening the dioxole ring.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzodioxole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced benzodioxole derivatives.
Substitution: Various substituted benzodioxole and furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound that forms the core structure of the target compound.
Cyclopentyl Furan: Another compound featuring a cyclopentyl group attached to a furan ring.
Benzodioxole Derivatives: Various derivatives of benzodioxole that share structural similarities.
Uniqueness
What sets 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE apart is its combination of the benzodioxole moiety with a cyclopentyl-furan structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19NO5 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-N-cyclopentylfuran-2-carboxamide |
InChI |
InChI=1S/C18H19NO5/c20-18(19-12-3-1-2-4-12)16-8-6-14(24-16)10-21-13-5-7-15-17(9-13)23-11-22-15/h5-9,12H,1-4,10-11H2,(H,19,20) |
InChI Key |
NNIBVLPKDVCRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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